molecular formula C11H16N2 B182672 N-benzylpyrrolidin-3-amine CAS No. 184107-56-0

N-benzylpyrrolidin-3-amine

Cat. No.: B182672
CAS No.: 184107-56-0
M. Wt: 176.26 g/mol
InChI Key: NFLXIAUKMQBTMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylpyrrolidin-3-amine is a secondary amine with a pyrrolidine core substituted by a benzyl group at the nitrogen atom. Its molecular formula is C₁₁H₁₆N₂, and its SMILES notation is C1CNCC1NCC2=CC=CC=C2 . The compound has a stereogenic center at the pyrrolidine C3 position, with enantiomers such as (3S)-N-benzylpyrrolidin-3-amine being explicitly identified . The compound’s structural simplicity and modularity make it a scaffold for synthesizing derivatives with varied biological or chemical applications.

Properties

IUPAC Name

N-benzylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLXIAUKMQBTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462598
Record name 3-Pyrrolidinamine, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184107-56-0
Record name 3-Pyrrolidinamine, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Ethyl 3-Benzylaminopropionate

The Chinese patent CN102060743A outlines a four-step synthesis starting with benzylamine and ethyl acrylate:

  • Michael Addition : Benzylamine reacts with ethyl acrylate to form ethyl 3-benzylaminopropionate (96.4% yield).

  • Ethoxycarbonylmethylene Formation : The intermediate undergoes condensation with ethyl chloroformate.

  • Cyclization : Treatment with sodium ethoxide in anhydrous toluene induces ring closure to N-benzyl-4-ethoxycarbonyl-3-pyrrolidone.

  • Hydrolysis and Decarboxylation : Acidic hydrolysis followed by base-mediated decarboxylation yields N-benzyl-3-pyrrolidone, which is subsequently reduced to the target amine.

This method achieves a 67.1% overall yield but requires precise temperature control (-5°C to 40°C) and iterative purification steps.

Modern Synthetic Methods

Nucleophilic Addition to 1-Benzyl-Δ³-Pyrroline-2,5-Dione

U.S. Patent 4,910,319 describes a streamlined approach using 1-benzyl-Δ³-pyrroline-2,5-dione as a key intermediate:

  • Nucleophilic Attack : Ammonia or primary amines react with the dione at the α,β-unsaturated carbonyl system, forming 3-amino-1-benzylpyrrolidine-2,5-dione.

  • Protecting Group Cleavage : Catalytic hydrogenation (Pd/C, H₂) removes benzyl or other arylalkyl groups.

  • Carbonyl Reduction : Lithium aluminum hydride (LiAlH₄) reduces the dione to the pyrrolidine amine.

This method bypasses multi-step cyclization, achieving higher atom economy. However, the use of LiAlH₄ introduces safety and handling challenges.

Catalytic Hydrogenation Techniques

Direct Reductive Amination

A variant of the dione pathway employs catalytic hydrogenation for both deprotection and reduction:

  • One-Pot Hydrogenation : Using palladium on carbon (Pd/C) under 50–100 bar H₂ pressure, the dione intermediate undergoes simultaneous debenzylation and carbonyl reduction.

  • Solvent Optimization : Tetrahydrofuran (THF) or ethanol enhances reaction rates, completing the transformation in 12–24 hours.

This method achieves 70–75% yields with fewer purification steps but requires high-pressure equipment.

Reduction of Pyrrolidine Diones

Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) in combination with TiCl₄ selectively reduces the carbonyl groups of 3-amino-pyrrolidine diones:

  • Lewis Acid Activation : TiCl₄ coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Hydride Transfer : NaBH₄ delivers hydrides to the α-carbon, yielding the amine without over-reduction.

This method is milder than LiAlH₄ but less efficient (50–60% yield).

Data Analysis and Comparative Evaluation

Method Steps Key Reagents Conditions Yield Advantages
Cyclization (CN102060743A)4NaOEt, HCl, NaOH35–40°C, 6 mmHg67.1%High yield, scalable
Nucleophilic Addition3NH₃, LiAlH₄THF, reflux65–70%Fewer steps, versatile
Catalytic Hydrogenation2Pd/C, H₂50–100 bar, 25–80°C70–75%One-pot, no strong bases
Borohydride Reduction2NaBH₄, TiCl₄0–25°C50–60%Mild conditions, selective

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Enzyme Inhibition

N-benzylpyrrolidin-3-amine has been studied for its inhibitory effects on various enzymes:

  • Butyrylcholinesterase (BuChE) : As a BuChE inhibitor, it enhances cholinergic signaling, which is beneficial in treating Alzheimer's disease .
  • Caspase Activation : Research indicates that derivatives of this compound can activate caspases, leading to apoptosis in cancer cells. For instance, a study demonstrated that lead compounds exhibited selective cytotoxicity towards HL-60 cells at a concentration of 10 µM .

Anticonvulsant Activity

Compounds related to this compound have shown anticonvulsant properties comparable to established medications like phenobarbital. This suggests potential applications in managing seizure disorders.

Anti-cancer Properties

Several studies have highlighted its potential in inducing apoptosis in cancer cells:

  • A notable investigation by Naqvi et al. evaluated a library of 1-benzylpyrrolidin-3-ol analogues for their ability to induce apoptosis via caspase activation. The lead compounds exhibited significant cytotoxicity towards HL-60 cells while sparing non-cancerous cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
BuChE InhibitionEnhances cholinergic signaling
Apoptosis InductionActivates caspases leading to cancer cell death
AnticonvulsantComparable efficacy to traditional anticonvulsants

Study 1: Caspase Activation in Cancer Cells

Naqvi et al. conducted a study evaluating the apoptotic potential of 1-benzylpyrrolidin-3-ol derivatives on HL-60 cells. The results indicated that these compounds could induce apoptosis through caspase activation, highlighting their potential as pro-apoptotic agents .

Study 2: Anticonvulsant Efficacy

Research on N-benzyl derivatives demonstrated effective ED50 values comparable to traditional anticonvulsants, suggesting their viability as therapeutic agents for seizure disorders.

Mechanism of Action

The mechanism of action of N-benzylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

N-Benzyl-N-methylpyrrolidin-3-amine
  • Structure : A methyl group replaces one hydrogen on the benzyl-attached nitrogen.
  • Impact : Increased steric hindrance and lipophilicity compared to the parent compound. This modification may alter receptor binding or metabolic stability in pharmaceutical contexts .
1-Benzyl-N,N-dimethylpyrrolidin-3-amine
  • Structure : Two methyl groups on the pyrrolidine nitrogen.
  • Impact : Enhanced basicity and reduced solubility in aqueous media due to the quaternary ammonium-like character .
(R)-N-Benzyl-N-ethylpyrrolidin-3-amine
  • Structure : Ethyl substituent on the benzyl nitrogen.
  • Impact : Larger alkyl groups may improve membrane permeability but reduce solubility. Stereochemistry (R-configuration) could influence chiral recognition in biological systems .

Halogen-Substituted Derivatives

1-Benzyl-N-(3-chloro-2-fluorophenyl)pyrrolidin-3-amine
  • Structure : A chloro-fluorophenyl group replaces the benzyl aromatic ring.
  • Molecular Formula : C₁₇H₁₈ClFN₂ (vs. C₁₁H₁₆N₂ for the parent compound).
  • The increased molecular weight (304.79 g/mol vs. 176.26 g/mol) may affect pharmacokinetics .

Extended Side Chains and Functional Groups

[(S)-1-(2-Aminoethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine
  • Structure: An aminoethyl side chain is added to the pyrrolidine ring.
  • Impact: The amino group introduces hydrogen-bonding capability, improving solubility and enabling conjugation with other molecules (e.g., in prodrug design) .

Stereochemical Variants

(3S)-N-Benzylpyrrolidin-3-amine
  • Structure : S-configuration at the pyrrolidine C3 position.
  • Impact : Enantiomeric purity is critical in drug design; the S-form may exhibit distinct receptor affinity compared to the R-form or racemic mixtures .

Salt Forms

(S)-N-Benzylpyrrolidin-3-amine Dihydrochloride
  • Structure : Protonated amine as a dihydrochloride salt.
  • Impact : Improved aqueous solubility and crystallinity, facilitating formulation in pharmaceutical applications .

Biological Activity

N-benzylpyrrolidin-3-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C11H16N2C_{11}H_{16}N_2, is a derivative of pyrrolidine featuring a benzyl group attached to the nitrogen atom. Its structure is significant in determining its biological activity, as the presence of both a benzyl group and an amine group contributes to its unique reactivity and interaction with biological targets.

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound can function as either an inhibitor or activator , depending on the specific target and context. Key mechanisms include:

  • Enzyme Inhibition : this compound has been identified as a potent inhibitor of butyrylcholinesterase (BuChE), which is relevant in the context of Alzheimer's disease. For instance, derivatives of this compound have shown significant inhibitory effects on BuChE with IC values indicating efficacy at low concentrations .
  • Protein Aggregation Modulation : Research indicates that certain derivatives can inhibit the aggregation of amyloid beta (Aβ) and tau proteins, which are implicated in neurodegenerative diseases. For example, compounds 24b and 25b demonstrated 45% and 49% inhibition of Aβ aggregation at 10 μM concentrations, respectively .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit BuChE and modulate protein aggregation positions it as a candidate for further development in treating cognitive decline.

Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial in mitigating oxidative stress associated with various diseases. In assays such as ABTS and FRAP, derivatives have shown effective free radical scavenging capabilities .

Potential in Drug Development

Due to its diverse biological activities, this compound serves as a pharmacophore in drug design. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.

Research Findings

Recent studies highlight the multifaceted roles of this compound:

  • Inhibition of Butyrylcholinesterase : Compounds derived from this compound have been characterized for their ability to inhibit BuChE effectively, making them potential candidates for Alzheimer's treatment .
  • Dual Anti-Aggregating Properties : Certain derivatives have shown dual inhibition against both Aβ and tau protein aggregation, suggesting a multifaceted approach to treating Alzheimer’s disease .
  • Antioxidant Activity : The compound's ability to scavenge free radicals adds another layer to its therapeutic potential, indicating that it may help protect neuronal cells from oxidative damage .

Data Table: Summary of Biological Activities

Activity Description Reference
BuChE InhibitionEffective inhibitors identified; IC values indicate low concentrations required
Aβ Aggregation InhibitionCompounds show significant inhibition rates at 10 μM
Tau Protein Aggregation InhibitionDual inhibition properties observed
Antioxidant ActivityDemonstrated free radical scavenging capabilities

Case Studies

  • Alzheimer's Disease Research : A study focused on synthesizing multifunctional ligands based on this compound demonstrated their effectiveness in inhibiting enzyme activity related to Alzheimer's pathology while also exhibiting antioxidant properties .
  • Neuroprotective Strategies : Research into the neuroprotective effects of this compound derivatives revealed promising results in cell-based assays, showcasing their potential in protecting neurons from apoptosis induced by oxidative stress .

Q & A

Basic Research Questions

Q. [Basic] What safety precautions are essential when synthesizing N-benzylpyrrolidin-3-amine in laboratory settings?

  • Answer: Use nitrile gloves, lab coats, safety goggles, and work in a fume hood to minimize inhalation exposure. Respiratory protection (e.g., P95 respirators) is advised if aerosols are generated. Waste should be disposed of according to institutional guidelines, avoiding drainage systems. Analogous amine safety protocols recommend these measures (e.g., handling nitropyridine derivatives in ) .

Q. [Basic] What are the standard synthetic routes for preparing this compound, and what key reaction conditions influence yield?

  • Answer: Common methods involve alkylation of pyrrolidin-3-amine with benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃). Solvent choice (e.g., DCM/EtOH), temperature (25–40°C), and base strength critically impact yield (65–80% in analogous reactions; ). Copper-catalyzed coupling (e.g., ) may enhance efficiency in certain conditions .

Q. [Basic] Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • Answer:

  • ¹H/¹³C NMR: Look for aromatic protons (δ ~7.2–8.9 ppm) and carbons adjacent to nitrogen (δ ~45–60 ppm). and provide reference shifts for related benzylamine derivatives.
  • IR: N-H stretches (~3298 cm⁻¹) confirm amine presence ().
  • HRMS: Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Advanced Research Questions

Q. [Advanced] How can researchers resolve contradictions in reported synthetic yields of this compound derivatives under varying catalytic conditions?

  • Answer: Systematic Design of Experiments (DOE) can isolate variables (e.g., catalyst loading, solvent polarity). For example, copper(I) bromide () vs. palladium catalysts may yield divergent results due to differing reaction mechanisms. Statistical tools (e.g., ANOVA) help identify optimal conditions .

Q. [Advanced] What mechanistic insights explain the regioselectivity observed in N-benzylation reactions of pyrrolidin-3-amine derivatives?

  • Answer: Regioselectivity is driven by steric hindrance and electronic effects. Benzylation favors the less sterically hindered amine site. Computational studies (e.g., DFT) or kinetic isotope effects ( ) can elucidate transition states. Solvent polarity (e.g., DMF vs. THF in ) further modulates selectivity .

Q. [Advanced] How should researchers approach the chromatographic purification of this compound to minimize decomposition and improve recovery?

  • Answer: Use silica gel chromatography with EtOAc/hexane gradients (0–100%; ). For polar derivatives, reverse-phase HPLC with C18 columns and acidic mobile phases (e.g., 0.1% TFA) enhances resolution. Stabilize amines with 1% NH₄OH in the eluent to suppress degradation .

Q. [Advanced] What strategies are recommended for validating the enantiomeric purity of chiral this compound derivatives?

  • Answer:

  • Chiral HPLC/SFC: Polysaccharide-based columns (e.g., Chiralpak® AD-H) resolve enantiomers. Compare retention times with racemic standards.
  • ¹H NMR with Chiral Shift Reagents: Europium complexes induce splitting of enantiomer signals.
  • Optical Rotation: Match [α]D values with literature (). Derivatization (e.g., Mosher’s esters) provides additional confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzylpyrrolidin-3-amine
Reactant of Route 2
N-benzylpyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.